molecular formula C17H19N3O3S B4986243 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4986243
M. Wt: 345.4 g/mol
InChI Key: KMCSXFINGGBOFP-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the sulfamoyl group suggests possible applications in medicinal chemistry, particularly in the development of drugs with antibacterial or anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine group.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline or phenylacetamide derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity.

Biology

In biological research, the compound may be studied for its interactions with enzymes or receptors, providing insights into its mechanism of action and potential therapeutic uses.

Medicine

The presence of the sulfamoyl group suggests potential applications in the development of antibacterial or anti-inflammatory drugs. The compound may also be investigated for its efficacy in treating various diseases.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group may inhibit enzyme activity by mimicking the natural substrate, while the isoquinoline core can interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a sulfamoyl group.

    2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a sulfamoyl group.

Uniqueness

The presence of the sulfamoyl group in 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide distinguishes it from other similar compounds, potentially enhancing its biological activity and therapeutic potential.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c18-24(22,23)16-7-5-15(6-8-16)19-17(21)12-20-10-9-13-3-1-2-4-14(13)11-20/h1-8H,9-12H2,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCSXFINGGBOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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